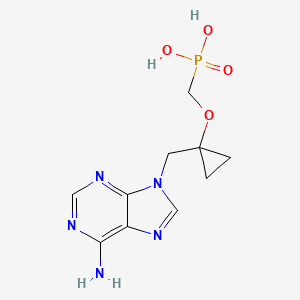![molecular formula C14H22N2 B1623525 [1-(2-Phenylethyl)piperidin-3-yl]methylamine CAS No. 725212-69-1](/img/structure/B1623525.png)
[1-(2-Phenylethyl)piperidin-3-yl]methylamine
Vue d'ensemble
Description
“[1-(2-Phenylethyl)piperidin-3-yl]methylamine” is a chemical compound with the CAS Number: 92322-05-9 . It has a molecular weight of 219.33 and its IUPAC name is [1-(2-phenylethyl)-3-piperidinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO/c16-12-14-7-4-9-15 (11-14)10-8-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2 . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Potential in Cancer Research
The study by Fangrui Wu et al. (2016) highlights the role of 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for certain cancers due to its function in methylation of histone H3 lysine 4 (H3K4) and overexpression in some cancers. These compounds exhibit high selectivity and strong inhibition of leukemia and solid tumor cell proliferation, with negligible effects on normal cells, suggesting a promising application in cancer therapeutics (Wu et al., 2016).
Drug Synthesis and Chemical Analysis
Research by Ryan Gallagher et al. (2012) on the synthesis of 3,4-methylenedioxy-N-methylamphetamine (MDMA) using piperonal from common materials underscores the versatility of related piperidinyl compounds in synthetic routes. This work, while not directly about "[1-(2-Phenylethyl)piperidin-3-yl]methylamine," demonstrates the significance of piperidine derivatives in the synthesis of complex molecules and their analysis, potentially guiding the synthesis of novel compounds with therapeutic applications (Gallagher et al., 2012).
Neuroprotective Applications
The study by J. Langston et al. (1984) provides insight into the neuroprotective potential of monoamine oxidase (MAO) inhibitors against neurotoxins that induce parkinsonism, such as MPTP. Though not directly related to "[1-(2-Phenylethyl)piperidin-3-yl]methylamine," this research illustrates the therapeutic potential of piperidine derivatives in protecting against neurological disorders, hinting at broader applications of such compounds in neuroprotection (Langston et al., 1984).
Propriétés
IUPAC Name |
[1-(2-phenylethyl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-11-14-7-4-9-16(12-14)10-8-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOLTVQMHDWUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424393 | |
| Record name | (1-phenethylpiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Phenylethyl)piperidin-3-yl]methylamine | |
CAS RN |
725212-69-1 | |
| Record name | (1-phenethylpiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




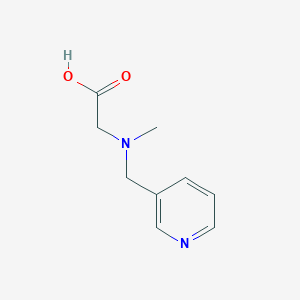
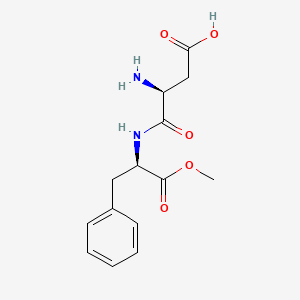
![PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted](/img/structure/B1623449.png)
![[2-[[3-(3-Dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-hydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B1623450.png)

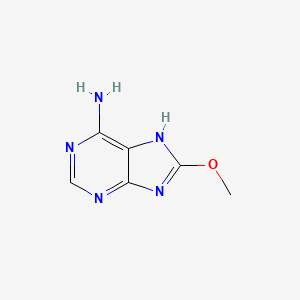
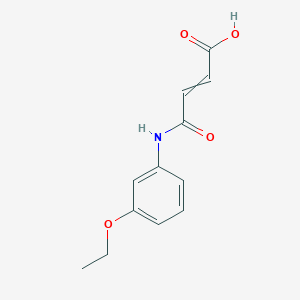
![N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide](/img/structure/B1623456.png)

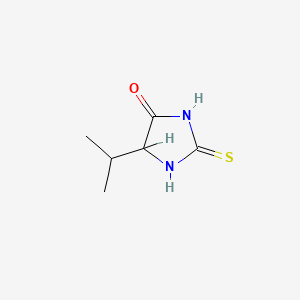
![Trimethyl-[3-[2-(3-trimethylsilyl-3H-inden-1-yl)ethyl]-1H-inden-1-yl]silane](/img/structure/B1623462.png)
